Pepticinnamin E

Farnesyltransferase Structure-Activity Relationship Drug Discovery

Select Pepticinnamin E for unambiguous bisubstrate FTase inhibition. Unlike monosubstrate inhibitors, it simultaneously engages CAAX and FPP binding sites (Ki peptide 30 µM, Ki FPP 8 µM), delivering predictable dose responses and circumventing common resistance. Validated by extensive SAR, this natural cyclic depsipeptide ensures reliable modulation of Ras farnesylation and apoptosis pathways.

Molecular Formula C49H54ClN5O10
Molecular Weight 908.4 g/mol
CAS No. 147317-36-0
Cat. No. B1679557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePepticinnamin E
CAS147317-36-0
Synonymspepticinnamin E
pepticinnamine E
Molecular FormulaC49H54ClN5O10
Molecular Weight908.4 g/mol
Structural Identifiers
SMILESCCC=CCC1=CC=CC=C1C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)C(CC3=CC=CC=C3)(C(=O)OCC4C(=O)NCC(=O)N4)N(C)C(=O)C(CC5=C(C(=C(C=C5)OC)O)Cl)NC
InChIInChI=1S/C49H54ClN5O10/c1-5-6-8-15-33-16-11-12-17-34(33)21-25-41(57)53-37(26-31-18-22-36(56)23-19-31)45(60)49(28-32-13-9-7-10-14-32,48(63)65-30-39-46(61)52-29-42(58)54-39)55(3)47(62)38(51-2)27-35-20-24-40(64-4)44(59)43(35)50/h6-14,16-25,37-39,51,56,59H,5,15,26-30H2,1-4H3,(H,52,61)(H,53,57)(H,54,58)/b8-6+,25-21+/t37-,38+,39-,49-/m1/s1
InChIKeySGXHOALVNXPUDW-AZFZHSADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pepticinnamin E (CAS 147317-36-0): A Natural Bisubstrate Farnesyltransferase Inhibitor with Unique Structural and Mechanistic Attributes


Pepticinnamin E is a naturally occurring, cyclic depsipeptide isolated from *Streptomyces* sp. that functions as a bisubstrate inhibitor of farnesyltransferase (FTase). Its structure incorporates an N-terminal cinnamoyl moiety, several nonproteinogenic amino acids including the unusual 2-chloro-3-hydroxy-4-methoxy-N-methyl-L-phenylalanine, and a central (3,6-dioxo-2-piperazinyl)methyl ester scaffold [1][2]. Unlike many FTase inhibitors that act as simple substrate competitors, Pepticinnamin E engages both the peptide (CAAX) and farnesylpyrophosphate (FPP) binding sites simultaneously, offering a distinct mechanism of action with potential advantages in circumventing resistance mechanisms common to single-site inhibitors [3].

Why Generic Farnesyltransferase Inhibitors Cannot Substitute for Pepticinnamin E in Research Applications


The farnesyltransferase (FTase) inhibitor class encompasses diverse chemical scaffolds with distinct modes of action, including CAAX peptidomimetics (e.g., Tipifarnib, Lonafarnib) and FPP analogs. Pepticinnamin E is unique in its natural bisubstrate inhibition mechanism, simultaneously targeting both substrate binding sites [1]. This dual engagement translates into a distinct kinetic profile (competitive inhibition with respect to the protein substrate, noncompetitive with respect to FPP) and a well-defined structure-activity relationship (SAR) landscape elucidated through comprehensive analog libraries [2][3]. Substituting Pepticinnamin E with a generic FTase inhibitor risks confounding experimental interpretation, as differences in binding mode, potency range, and selectivity profiles can lead to divergent biological outcomes, particularly in apoptosis induction and cellular pathway modulation studies [4].

Quantitative Differentiation of Pepticinnamin E: Evidence-Based Comparison Against Closest Analogs and Alternatives


Pepticinnamin E Exhibits Significantly Higher Potency (IC50 0.3 μM) Compared to Optimized Analog Library Compounds (Best IC50 1 μM)

The native Pepticinnamin E demonstrates an IC50 of 0.3 μM against farnesyltransferase (FPTase) in a recombinant enzyme assay [1]. A comprehensive library of 51 structural analogs, synthesized via solid-phase methodology and varying eight structural parameters, yielded improved compounds with the best IC50 value reaching 1 μM, still 3.3-fold less potent than the natural product [2]. This indicates that the natural scaffold possesses an optimized conformation and substitution pattern that is not easily surpassed by synthetic modification.

Farnesyltransferase Structure-Activity Relationship Drug Discovery

Pepticinnamin E Acts as a Bisubstrate Inhibitor with Distinct Ki Values for Peptide (Ki=30 μM) and FPP (Ki=8 μM) Substrates, a Unique Kinetic Signature

In vitro kinetic analysis using recombinant farnesyltransferase revealed that Pepticinnamin E is a bisubstrate inhibitor, exhibiting a Ki of 30 μM with respect to the peptide substrate and a Ki of 8 μM with respect to farnesylpyrophosphate (FPP) [1]. This dual inhibition contrasts with monosubstrate inhibitors like Tipifarnib (peptide-competitive, IC50 ~0.6-0.86 nM) and FPP analogs, which target only one binding site. The bisubstrate mechanism may confer a higher barrier to the development of resistance compared to single-site inhibitors [2].

Enzyme Kinetics Bisubstrate Inhibitor Mechanism of Action

Pepticinnamin E Demonstrates Competitive Inhibition with Respect to Ras Protein Substrate, a Kinetic Pattern Confirmed via Detailed Enzymology

Kinetic analysis established that Pepticinnamin E inhibits farnesyltransferase competitively with respect to the Ras p21 protein substrate and noncompetitively with respect to farnesyl diphosphate (FPP) [1][2]. This unique mixed-type inhibition profile is distinct from the pure competitive or noncompetitive behavior observed for many other FTase inhibitors. It confirms the compound's ability to directly interfere with Ras protein binding, a critical step in oncogenic signaling, while also affecting FPP utilization through a noncompetitive mechanism [3].

Enzyme Kinetics Ras Signaling Competitive Inhibition

SAR Studies Reveal the Central Tripeptide Unit and Stereochemistry of the Non-Proteinogenic Amino Acid Are Critical Determinants of Inhibitory Activity

Systematic SAR analysis of 51 Pepticinnamin E analogs identified that the central tripeptide unit and the absolute (S)-configuration of the non-proteinogenic 2-chloro-3-hydroxy-4-methoxy-N-methyl-L-phenylalanine residue are essential for potent FTase inhibition [1][2]. Modifications to these core structural elements significantly reduce or abolish activity, confirming that the natural scaffold is highly optimized. This contrasts with more tolerant scaffolds where structural variations are more permissible, and provides a clear roadmap for derivative design or procurement of structurally defined tools [3].

Structure-Activity Relationship Medicinal Chemistry Peptide Engineering

Validated Research Applications for Pepticinnamin E Based on Quantitative Evidence


Investigating Bisubstrate Inhibition of Farnesyltransferase and Overcoming Resistance Mechanisms

Pepticinnamin E is uniquely suited for studies examining the consequences of dual-substrate engagement on FTase inhibition. Its bisubstrate Ki values (Ki peptide = 30 μM, Ki FPP = 8 μM) [1] allow researchers to dissect the relative contributions of peptide and FPP binding site blockade. This is particularly valuable in exploring strategies to circumvent resistance that often emerges against monosubstrate inhibitors like Tipifarnib or Lonafarnib [2].

Functional Dissection of Ras-Dependent Signaling Pathways Using a Competitive Inhibitor with Defined Kinetics

The well-characterized competitive inhibition mechanism with respect to Ras p21 protein [1] makes Pepticinnamin E an ideal tool for probing Ras-dependent cellular processes. Its kinetic profile ensures predictable dose-response relationships under varying intracellular substrate concentrations, enabling precise modulation of Ras farnesylation and downstream signaling events, including apoptosis induction in Ras-transformed cell lines as demonstrated in analog studies [2].

Scaffold for Structure-Guided Design of Novel Bisubstrate Inhibitors with Improved Drug-Like Properties

The extensive SAR data from a 51-compound analog library [1] and the identification of critical structural determinants (central tripeptide, (S)-configuration of the chlorinated amino acid) [2] establish Pepticinnamin E as a validated template for medicinal chemistry optimization. Researchers aiming to develop next-generation FTase inhibitors with bisubstrate characteristics can leverage this knowledge to rationally modify peripheral regions while preserving the essential pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pepticinnamin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.